1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate

Catalog No.
S8416190
CAS No.
M.F
C9H8F3N3O2
M. Wt
247.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroac...

Product Name

1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-5-amine;2,2,2-trifluoroacetic acid

Molecular Formula

C9H8F3N3O2

Molecular Weight

247.17 g/mol

InChI

InChI=1S/C7H7N3.C2HF3O2/c8-7-3-5-1-2-9-6(5)4-10-7;3-2(4,5)1(6)7/h1-4,9H,(H2,8,10);(H,6,7)

InChI Key

ZZBNTLTYTJUHEP-UHFFFAOYSA-N

SMILES

C1=CNC2=CN=C(C=C21)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CNC2=CN=C(C=C21)N.C(=O)(C(F)(F)F)O

1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate is a chemical compound with the molecular formula C9H8F3N3O2C_9H_8F_3N_3O_2 and a molecular weight of 247.17 g/mol. Its systematic name is 1H-pyrrolo[2,3-c]pyridin-5-amine; 2,2,2-trifluoroacetic acid. This compound features a pyrrolo-pyridine structure which is significant in medicinal chemistry due to its diverse biological activities. The trifluoroacetate moiety enhances its solubility and bioavailability, making it a valuable candidate for various applications in pharmaceuticals and biochemistry .

Including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Acid-base reactions: The trifluoroacetate can donate a proton under basic conditions, influencing the compound's reactivity.
  • Condensation reactions: It may also engage in condensation reactions to form more complex molecules.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate has been studied for its potential biological activities. Notably, it has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in various cellular processes including electrolyte balance and cell proliferation. Compounds that inhibit SGK-1 are being explored for their therapeutic potential in treating renal and cardiovascular diseases as well as certain cancers .

The synthesis of 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate pyridine and pyrrole derivatives, cyclization can yield the desired pyrrolopyridine structure.
  • Trifluoroacetylation: The introduction of the trifluoroacetate group can be accomplished via acylation methods using trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions.
  • Multi-step Synthesis: A combination of functional group transformations may also be employed to construct the final compound from simpler precursors.

These methods allow for the production of this compound with varying degrees of purity and yield depending on the reaction conditions employed.

The applications of 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate are primarily focused on its potential use in drug development. Its role as an SGK-1 inhibitor positions it as a candidate for:

  • Pharmaceutical Development: Targeting diseases related to SGK-1 activity.
  • Research Reagents: Utilized in biochemical assays to study kinase activity.
  • Therapeutic Agents: Potential use in treating renal disorders and certain types of cancer.

The unique structural attributes contribute to its efficacy and specificity in biological systems.

Interaction studies involving 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate focus on its binding affinity to SGK-1 and other kinases. These studies typically employ techniques such as:

  • In vitro assays: To measure enzyme inhibition and assess selectivity against other kinases.
  • Molecular docking studies: To predict binding interactions at the molecular level.
  • Cell-based assays: To evaluate biological effects in cellular models relevant to disease states.

These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
1H-Pyrrolo[3,2-b]pyridin-4-amine60290-23-5Similar structure but different position of amine group
4-Amino-1H-pyrrolo[2,3-b]pyridine74420-00-1Lacks trifluoroacetate; potential for different biological activity
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine869335-48-8Methyl substitution alters properties significantly
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine267876-25-5Variation in functional groups affects reactivity

These compounds demonstrate variations in their chemical properties and biological activities due to structural differences. The presence of specific substituents or functional groups can significantly influence their pharmacological profiles.

Systematic Nomenclature

The IUPAC name 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate delineates its core structure:

  • Pyrrolo[2,3-C]pyridine: A bicyclic system fusing a pyrrole ring (five-membered, nitrogen-containing) with a pyridine ring (six-membered, aromatic with one nitrogen). The numbering [2,3-C] specifies the positions where the rings merge.
  • 5-Amine: An amino group (-NH₂) at position 5 of the fused ring system.
  • 2,2,2-Trifluoroacetate: A trifluoroacetic acid (TFA) counterion, forming a salt with the amine group.

The molecular formula is C₉H₈F₃N₃O₂, with a molecular weight of 247.18 g/mol.

Structural Representation

The compound’s backbone consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3, creating a planar, aromatic system. The amino group at position 5 enhances nucleophilicity, while the TFA counterion stabilizes the salt form, improving solubility in polar solvents.

PropertyValue
CAS Number2177266-31-6
Molecular FormulaC₉H₈F₃N₃O₂
Molecular Weight247.18 g/mol
AppearanceCrystalline solid (inferred)

Role in Heterocyclic Chemistry

Pyrrolopyridines are a subclass of azaheterocycles valued for their:

  • Aromaticity: Enables π-π stacking interactions with biological targets.
  • Bioisosterism: Mimics indole or purine scaffolds, facilitating drug-receptor binding.
  • Synthetic Versatility: Amenable to functionalization at multiple positions, as seen in derivatives like Pyrrolo[2,3-b]pyridin-5-amine (45b), synthesized via N-methylation and reduction.

The trifluoroacetate moiety enhances thermal stability and modulates pharmacokinetic properties, a common strategy in prodrug design.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

247.05686099 g/mol

Monoisotopic Mass

247.05686099 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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